molecular formula C20H15F2N5O2S B2823736 N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide CAS No. 894062-59-0

N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide

Cat. No. B2823736
CAS RN: 894062-59-0
M. Wt: 427.43
InChI Key: WEERQBLUHZXMCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H15F2N5O2S and its molecular weight is 427.43. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

Several studies have focused on the modification of [1,2,4]triazolo[4,3-b]pyridazin derivatives for anticancer effects. For instance, compounds exhibiting remarkable anticancer effects were synthesized by replacing the acetamide group with an alkylurea moiety, leading to potent antiproliferative activities against human cancer cell lines and reduced acute oral toxicity (Xiao-meng Wang et al., 2015). Additionally, compounds have been synthesized starting from phthalic anhydride, showing inhibition activity against the HCT 116 cancer cell line, indicating their potential as anticancer agents (G. Kumar et al., 2019).

Antioxidant Properties

Compounds bearing the [1,2,4]triazolo[4,3-b]pyridazin moiety have also been investigated for their antioxidant abilities. For example, a study synthesized derivatives with significant antioxidant ability in DPPH and FRAP assays, some showing higher activity than ascorbic acid (R. M. Shakir et al., 2017).

Imaging Applications

Research has been conducted on the radiosynthesis of selective radioligands for imaging purposes, such as [18F]PBR111, which targets the translocator protein (18 kDa) with PET, showcasing the application of these compounds in medical imaging (F. Dollé et al., 2008).

Anti-Inflammatory and Antimicrobial Activities

Some [1,2,4]triazolo[4,3-b]pyridazin derivatives have been synthesized with antihistaminic activity and an inhibitory effect on eosinophil infiltration, indicating their potential for treating conditions like atopic dermatitis and allergic rhinitis (M. Gyoten et al., 2003). Another study reported the synthesis of acetamido pyrrolyl azoles with antimicrobial and anti-inflammatory activities, highlighting the versatility of related compounds in addressing various health issues (D. Sowmya et al., 2017).

properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[[6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F2N5O2S/c1-29-14-4-2-3-12(9-14)16-7-8-18-24-25-20(27(18)26-16)30-11-19(28)23-17-6-5-13(21)10-15(17)22/h2-10H,11H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEERQBLUHZXMCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN3C(=NN=C3SCC(=O)NC4=C(C=C(C=C4)F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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